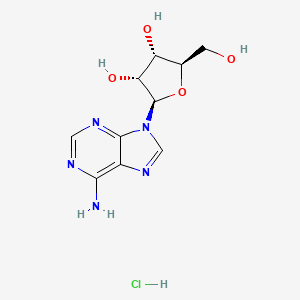

Adenosine hydrochloride

説明

Ubiquitous Role of Adenosine (B11128) as an Endogenous Autacoid and Signaling Molecule

Adenosine is a purine (B94841) nucleoside that is present in all cells of the body. biosynth.comchemicalbook.com It plays a crucial role as an endogenous autacoid, a local hormone-like substance that is rapidly synthesized in response to stimuli and acts locally to regulate cellular activity. nih.govomicsonline.org Adenosine's function as a signaling molecule is engaged when the rate of ATP (adenosine triphosphate) utilization surpasses its synthesis, such as during periods of high metabolic activity or insufficient oxygen or glucose supply. omicsonline.org This purine nucleoside links cellular excitability to energy availability in most excitable tissues. omicsonline.org

The release of adenosine is a highly regulated process, and there are multiple mechanisms for its reuptake and degradation to ensure its action is confined to a specific area. omicsonline.org It is produced both intracellularly from the breakdown of AMP (adenosine monophosphate) and extracellularly from the hydrolysis of released ATP. omicsonline.orgnih.gov Once in the extracellular space, adenosine exerts its effects by activating specific receptors on the cell surface. nih.gov These actions influence a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses. nih.govnih.gov

Adenosine's role extends to cytoprotection, particularly under conditions of cellular stress like hypoxia, where its increased levels help to restore the balance between energy demand and supply. nih.gov This "retaliatory metabolite" function underscores its importance in maintaining cellular homeostasis. jci.org

Overview of Purinergic Signaling System Components

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine. nih.govwikipedia.org This signaling system is a primitive and widespread mechanism for cell-to-cell communication. nih.gov The key components of the purinergic signaling system include:

Purinergic Molecules: The primary signaling molecules are adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine itself. nih.gov These molecules are released from cells to act on nearby or the same cell's receptors. nih.gov

Purinergic Receptors: These are membrane proteins that are activated by purines. They are broadly classified into two families:

P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors that are specifically activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3. nih.govnih.gov The A1 and A3 receptors typically inhibit adenylyl cyclase, while the A2A and A2B receptors stimulate it. nih.govresearchgate.net

P2 Receptors: These receptors are activated by ATP and ADP. They are further divided into two subfamilies: P2X receptors (ligand-gated ion channels) and P2Y receptors (G protein-coupled receptors). researchgate.net

Ectonucleotidases: These are a group of enzymes located on the cell surface that are responsible for the extracellular breakdown of ATP and ADP into adenosine. wikipedia.org Key ectonucleotidases include:

E-NTPDases (e.g., CD39): These enzymes hydrolyze ATP and ADP to AMP. researchgate.net

Ecto-5'-nucleotidase (CD73): This enzyme catalyzes the dephosphorylation of AMP to adenosine. nih.govresearchgate.net

Adenosine Deaminase (ADA): This enzyme converts adenosine to inosine (B1671953), thereby terminating its signaling activity. nih.gov

Nucleoside Transporters: These proteins are responsible for the transport of adenosine across the cell membrane, regulating its extracellular concentration. nih.gov

The specific combination of purinergic receptors and ectonucleotidases expressed by a particular cell type is sometimes referred to as its "purinome," which determines the cell's specific response to purinergic signals. nih.gov

Historical Context of Adenosine Research in Cellular Regulation

The journey of understanding adenosine's role in cellular regulation began in the early 20th century. In 1927, Drury and Szent-Györgyi observed that extracts from cardiac tissue caused a temporary heart block and slowing of the heart rate when injected intravenously. nih.gov They identified the active compound as an "adenine compound." nih.gov

For many years, research focused on the metabolic roles of adenosine and its phosphorylated derivatives like ATP as the primary intracellular energy currency. nih.gov A significant breakthrough came in 1972 when Geoffrey Burnstock proposed that ATP could act as a neurotransmitter, specifically a non-adrenergic, non-cholinergic (NANC) transmitter. nih.govwikipedia.org This concept was initially met with skepticism but is now widely accepted, with ATP recognized as a co-transmitter in many nerves throughout the central and peripheral nervous systems. nih.govwikipedia.org

The identification and classification of adenosine receptors in the following years further solidified the understanding of adenosine as a key signaling molecule. routledge.comtaylorfrancis.com These receptors were initially categorized based on their ability to either inhibit or stimulate adenylyl cyclase. nih.gov The cloning of the gene for the A3 adenosine receptor in 1991 marked another important milestone. researchgate.net

Over the decades, research has expanded to elucidate the diverse physiological and pathological roles of adenosine signaling in various systems, including the cardiovascular, nervous, and immune systems. nih.govtaylorfrancis.com This has led to the development of selective ligands for adenosine receptor subtypes, which have become valuable research tools and have shown potential as therapeutic agents for a range of conditions. nih.gov

Structure

3D Structure of Parent

特性

分子式 |

C10H14ClN5O4 |

|---|---|

分子量 |

303.7 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

InChI |

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H/t4-,6-,7-,10-;/m1./s1 |

InChIキー |

YFJCRJZTDYDCRZ-MCDZGGTQSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

配列 |

A |

製品の起源 |

United States |

Molecular Mechanisms of Adenosine Receptor Activation

Classification and Characterization of Adenosine (B11128) Receptor Subtypes

The adenosine receptor family is comprised of four distinct subtypes: A1 (A1R), A2A (A2AR), A2B (A2BR), and A3 (A3R). frontiersin.orgnih.gov These receptors are all integral membrane proteins that traverse the cell membrane seven times. nih.gov Their classification is primarily based on their pharmacological profiles and, more fundamentally, on the primary signaling pathways they engage upon activation, particularly their differential effects on adenylyl cyclase activity. nih.govwikipedia.org While A1R and A2AR are generally high-affinity receptors for adenosine, A2BR and A3R are considered low-affinity receptors. researchgate.net

The Adenosine A1 Receptor is predominantly coupled to the Gi/o family of heterotrimeric G-proteins. mdpi.comresearchgate.net Upon activation by adenosine, the Gαi/o subunit dissociates from the Gβγ dimer. mdpi.com The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cAMP. nih.govmdpi.com This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA). nih.gov

Beyond the inhibition of adenylyl cyclase, A1R activation can also lead to the modulation of other signaling pathways. The released Gβγ subunits can directly activate certain types of potassium channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, which suppresses synaptic transmission. mdpi.comnih.gov In some cellular contexts, A1R can also activate phospholipase C (PLC), though this is often considered a secondary pathway. nih.govmdpi.com

In contrast to the A1R, the Adenosine A2A Receptor is primarily coupled to the Gs family of G-proteins, with some studies also noting coupling to Golf in specific brain regions. researchgate.netresearchgate.net Activation of A2AR by adenosine leads to the dissociation and activation of the Gαs subunit. mdpi.com This subunit then directly stimulates the activity of adenylyl cyclase. wikipedia.orgresearchgate.net The resulting increase in intracellular cAMP levels activates PKA, which in turn phosphorylates various downstream target proteins, including the cAMP response element-binding protein (CREB). nih.govresearchgate.net The A2AR is recognized as a major target of caffeine (B1668208), which acts as a non-selective antagonist at both A1 and A2A receptors. wikipedia.org

The Adenosine A2B Receptor, like the A2AR, is coupled to Gs proteins and its activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. wikipedia.orgfrontiersin.orgphysiology.org However, the A2BR is characterized by a lower affinity for adenosine compared to the A2A receptor. researchgate.net Notably, the A2BR exhibits a degree of signaling promiscuity. nih.gov Depending on the cell type and expression levels, it can also couple to Gq/11 proteins, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. wikipedia.orgfrontiersin.orgnih.gov This dual coupling allows A2BR to mediate a diverse range of biological responses. frontiersin.org

The signaling pathways of the Adenosine A3 Receptor (A3R) are similar to those of the A1R. The A3R preferentially couples to Gi/o proteins. researchgate.netnih.gov Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP formation and reduced PKA activity. nih.govnih.gov In addition to Gi coupling, A3R activation has also been shown to involve Gq proteins in certain cell systems, leading to the stimulation of phospholipase C and subsequent downstream signaling events. nih.govnih.gov

G-Protein Coupling and Downstream Signal Transduction Modalities

The activation of any adenosine receptor subtype by adenosine hydrochloride initiates a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein. mdpi.comnih.gov This activation process involves the G-protein releasing its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binding a guanosine triphosphate (GTP). nih.govmdpi.com This exchange causes the G-protein to dissociate into its constituent Gα-GTP subunit and a Gβγ dimer. nih.govmdpi.com Both of these components are then free to interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. mdpi.comresearchgate.net The signal is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, leading to the reassociation of the inactive G-protein heterotrimer. mdpi.com

A central and defining feature of adenosine receptor signaling is the bidirectional control of the enzyme adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a ubiquitous second messenger that regulates a multitude of cellular processes, primarily through the activation of PKA. wikipedia.orgnih.gov

The four adenosine receptor subtypes are divided into two functional groups based on their effect on this enzyme. wikipedia.orgresearchgate.net

Stimulatory Receptors (A2A and A2B): These receptors couple to Gs proteins. The Gαs subunit, when activated, directly binds to and stimulates adenylyl cyclase, leading to an increase in the rate of cAMP synthesis. frontiersin.orgfrontiersin.org

Inhibitory Receptors (A1 and A3): These receptors couple to Gi/o proteins. The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.govfrontiersin.org

This dual regulatory system allows adenosine to finely tune the intracellular concentration of cAMP, thereby eliciting specific physiological responses depending on the predominant receptor subtype expressed in a given cell or tissue. nih.govresearchgate.net The balance between the activation of stimulatory and inhibitory adenosine receptors is therefore a critical determinant of the cellular response to adenosine.

Table 1: Summary of Adenosine Receptor Subtype Signaling

| Receptor Subtype | Primary G-Protein | Effect on Adenylyl Cyclase | Effect on Intracellular cAMP |

|---|---|---|---|

| A1 Receptor (A1R) | G i/o | Inhibition | Decrease |

| A2A Receptor (A2AR) | G s | Stimulation | Increase |

| A2B Receptor (A2BR) | G s (also G q/11 ) | Stimulation | Increase |

| A3 Receptor (A3R) | G i/o | Inhibition | Decrease |

Table 2: Compound Names

| Compound |

|---|

| This compound |

| Adenosine |

| Cyclic adenosine monophosphate (cAMP) |

| Adenosine triphosphate (ATP) |

| Guanosine diphosphate (GDP) |

| Guanosine triphosphate (GTP) |

| Inositol trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| N6-cyclopentyladenosine (CPA) |

| 5′-N-ethyl-carboxyamidoadenosine (NECA) |

| BAY 60-6583 |

| Caffeine |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of adenosine receptors is known to couple to mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating cell growth, differentiation, survival, and death. nih.gov All four adenosine receptor subtypes (A1, A2A, A2B, and A3) can activate one or more of the MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govnih.gov

The mechanisms linking adenosine receptors to MAPK activation are diverse and can be dependent on the receptor subtype and the specific cell type. nih.gov For instance, the A1 adenosine receptor, which typically couples to Gi/Go proteins, has been shown to stimulate MAP kinase activity in transfected Chinese hamster ovary (CHO) cells. nih.gov This activation can be synergistic, as co-stimulation of the A1 receptor and the endogenous P2Y2 purinoceptor leads to a greater increase in MAP kinase activity. nih.gov Similarly, the A2A receptor, when expressed in CHO and HEK293 cells, mediates the activation of the small G protein Rap1, which can subsequently lead to MAP kinase activation.

Research has demonstrated that these pathways are complex and can involve various intermediate steps. For example, A1 receptor-mediated activation of MAP kinase was found to be dependent on protein tyrosine kinase activity, as it was abolished by the inhibitor genistein. nih.gov

| Adenosine Receptor Subtype | Associated G Protein | Key Downstream MAPK Pathway Component | Cellular Context (Example) |

|---|---|---|---|

| A1 | Gi/Go | ERK1/2 | CHO-A1 transfected cells nih.gov |

| A2A | Gs | Rap1 | CHO and HEK293 cells researchgate.net |

| A2B | Gs/Gq | p38 MAPK | Various dntb.gov.ua |

| A3 | Gi/Gq | ERK, JNK | Various nih.gov |

Phospholipase C (PLC) and Intracellular Calcium (Ca2+) Mobilization

Beyond the modulation of cAMP, adenosine receptors can also signal through the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium (Ca2+). nih.gov This is a classic signaling mechanism for many GPCRs. Activation of PLC by G proteins (commonly Gq/11 or the βγ subunits of Gi proteins) results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.govresearchgate.net This transient increase in intracellular Ca2+ concentration can activate a variety of cellular processes, including enzyme activation, gene transcription, and muscle contraction.

The A2B adenosine receptor, for example, can trigger increases in cytosolic Ca2+. nih.gov Studies have shown that this process can be dependent on different G proteins depending on the cell type. For instance, in T24 bladder cancer cells, the A2B receptor-mediated Ca2+ increase involves both Gi and Gs proteins, while in MDA-MB-231 breast cancer cells, the response is dependent on Gq/11. nih.gov This highlights the cell-specific nature of adenosine receptor signaling.

Crosstalk with Other Signaling Cascades (e.g., AKT, JNK)

The signaling pathways initiated by this compound are not isolated; they engage in significant crosstalk with other critical intracellular cascades, such as the AKT (also known as Protein Kinase B) and JNK pathways. This integration of signals allows cells to mount a coordinated response to extracellular stimuli.

AKT Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and proliferation. mdpi.comopenaccesspub.org Research indicates that adenosine can modulate this pathway. For example, studies in gastric cancer have shown that adenosine, by interacting with the A2A receptor, enhances the PI3K-AKT-mTOR signaling pathway. researchgate.net This activation was associated with increased phosphorylation of PI3K, AKT, and mTOR, ultimately promoting cell migration and invasion. researchgate.net This demonstrates a direct link where adenosine receptor activation can engage one of the most important pro-survival pathways in the cell.

JNK Pathway: The JNK pathway is a component of the MAPK signaling network and is often associated with cellular responses to stress, leading to inflammation or apoptosis. nih.gov The crosstalk between adenosine signaling and the JNK pathway can be indirect. For instance, AKT is known to mediate survival signaling in part by inhibiting apoptotic proteins, including upstream kinases of the JNK pathway like ASK1. nih.gov By activating the AKT pathway, adenosine can therefore exert an inhibitory influence on JNK-mediated apoptosis, shifting the cellular balance towards survival. This interplay between AKT and JNK, modulated by adenosine, is a key example of how a single ligand can influence complex cell fate decisions. nih.gov

Receptor Heteromerization and Functional Interactions

A growing body of evidence has established that GPCRs, including adenosine receptors, can exist and function not just as monomers but also as dimers or higher-order oligomers. nih.gov The formation of heteromers—complexes of two or more different receptor subtypes—adds a significant layer of complexity and refinement to signal transduction.

Adenosine Receptor Heteromers (e.g., A2A-D2, A1-D1)

Within the central nervous system, particularly in dopamine-rich regions, adenosine receptors frequently form heteromers with dopamine (B1211576) receptors. researchgate.net These interactions are crucial for modulating dopaminergic neurotransmission and are implicated in motor control, motivation, and reinforcement. nih.gov

A2A-D2 Heteromers: The most extensively studied adenosine receptor heteromer is the complex formed between the adenosine A2A receptor and the dopamine D2 receptor. These heteromers are predominantly located in GABAergic striatopallidal neurons. nih.gov The interaction within the A2A-D2 heteromer is generally antagonistic. researchgate.netnih.gov Activation of the A2A receptor (coupled to Gs) leads to an allosteric inhibition of the D2 receptor (coupled to Gi), reducing its affinity for dopamine and dampening its downstream signaling. researchgate.net This creates a molecular "brake" on dopaminergic activity, a mechanism that is fundamental to the psychostimulant effects of caffeine, which blocks these A2A receptors. nih.gov

A1-D1 Heteromers: Another significant complex is the A1-D1 heteromer, found in GABAergic striatonigral neurons. nih.gov Similar to the A2A-D2 interaction, the relationship within the A1-D1 heteromer is also antagonistic. The adenosine A1 receptor, which couples to Gi proteins, can counteract the signaling of the Gs-coupled dopamine D1 receptor. nih.gov Activation of the A1 receptor can inhibit the adenylyl cyclase activation mediated by the D1 receptor, thereby controlling the excitability of spinal motoneurons and other neuronal populations. nih.gov

Implications for Modulating Signal Integration

The formation of adenosine receptor heteromers has profound functional consequences, allowing for a more nuanced integration of signals than would be possible if the receptors functioned in isolation.

Altered Pharmacology and Signaling: Heterodimerization can lead to significant changes in the pharmacological and signaling properties of the constituent receptors. nih.gov For example, the formation of a heteromer between the A1 adenosine receptor and β-adrenergic receptors results in altered ligand binding affinity and enhanced ERK1/2 phosphorylation compared to the individual receptors. nih.gov

Signal Integration Hubs: Receptor heteromers act as sophisticated signal integration hubs. The A2A-D2 heteromer, for instance, integrates signals from both the adenosine and dopamine systems. researchgate.net This allows the cell to respond not just to the presence of one neurotransmitter, but to the relative balance of both. This integrated response is critical for fine-tuning neuronal output and behavior.

Novel Therapeutic Targets: The unique properties of these heteromeric complexes make them novel targets for drug development. nih.gov Ligands that specifically target the heteromer, rather than the individual receptors, could offer greater therapeutic specificity and potentially fewer side effects. For example, in the context of an A2A-A3 heteromer, an A2A receptor antagonist was found to unexpectedly facilitate the signaling of the A3 receptor, opening new therapeutic possibilities. nih.gov This highlights how understanding heteromerization can lead to non-obvious strategies for modulating cellular signaling.

| Heteromer Complex | Primary Location | Interacting Receptors & G Proteins | Functional Outcome of Interaction |

|---|---|---|---|

| A2A-D2 | Striatopallidal Neurons nih.gov | A2A (Gs) - D2 (Gi) | Antagonistic; A2A activation inhibits D2 signaling. researchgate.net |

| A1-D1 | Striatonigral Neurons nih.gov | A1 (Gi) - D1 (Gs) | Antagonistic; A1 activation inhibits D1 signaling. nih.gov |

| A1-β-adrenergic | Human Heart nih.gov | A1 (Gi) - β1/β2 (Gs) | Altered pharmacology and enhanced ERK signaling. nih.gov |

Endogenous Regulation of Adenosine Concentrations in Biological Systems

Biosynthesis Pathways of Adenosine (B11128)

Adenosine is synthesized through both extracellular and intracellular routes. The extracellular pathway primarily involves the dephosphorylation of released adenine (B156593) nucleotides, while the intracellular pathway generates adenosine from the metabolism of S-adenosylhomocysteine.

A major source of extracellular adenosine is the sequential hydrolysis of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) by a cascade of cell-surface enzymes known as ectonucleotidases. nih.govmdpi.com This process is initiated when ATP is released from cells due to stress or cell death. tandfonline.com

The key enzymes in this pathway are:

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase 1): This enzyme is the rate-limiting step in the cascade, catalyzing the hydrolysis of ATP and ADP into AMP. mdpi.comtandfonline.combpsbioscience.com CD39 is expressed on various immune cells, including B cells, dendritic cells, and subsets of T cells. ashpublications.org

CD73 (Ecto-5'-nucleotidase): Following the action of CD39, CD73 dephosphorylates AMP to produce adenosine. nih.govbpsbioscience.com CD73 is also found on a wide range of immune cells. bpsbioscience.com

Tissue-Nonspecific Alkaline Phosphatase (TNAP): This enzyme can also contribute to adenosine generation by hydrolyzing AMP. nih.gov TNAP is a membrane-anchored protein that can hydrolyze various molecules, including nucleotides. nih.govnih.gov

This enzymatic cascade effectively converts pro-inflammatory extracellular ATP into the anti-inflammatory molecule adenosine. nih.gov

| Enzyme | Substrate(s) | Product(s) | Primary Role |

|---|---|---|---|

| CD39 | ATP, ADP | AMP | Rate-limiting hydrolysis of ATP/ADP tandfonline.com |

| CD73 | AMP | Adenosine | Final step in converting AMP to adenosine bpsbioscience.com |

| TNAP | AMP, ATP, ADP | Adenosine | Contributes to nucleotide hydrolysis and adenosine generation nih.govnih.gov |

Under physiological conditions, a primary intracellular source of adenosine is the hydrolysis of S-adenosylhomocysteine (SAH). mdpi.com SAH is a byproduct of transmethylation reactions where S-adenosylmethionine (SAM) donates its methyl group. wikipedia.org The enzyme S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. wikipedia.orgnih.gov This reaction is crucial for preventing the accumulation of SAH, which is a potent inhibitor of methyltransferases. nih.gov The forward reaction is driven by the subsequent removal of adenosine and homocysteine. nih.gov

Enzymatic Degradation of Adenosine

The concentration of adenosine is tightly controlled by enzymatic degradation, primarily through the actions of adenosine deaminase and adenosine kinase. These enzymes have different affinities for adenosine and play distinct roles in its metabolism.

Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. wikipedia.orgqdcxjkg.com There are two main isoforms of ADA in humans:

ADA1: This isoform is found in most body cells, particularly in lymphocytes and macrophages, and is primarily involved in intracellular adenosine metabolism. wikipedia.org ADA1 is a ubiquitous enzyme crucial for the development and maintenance of the immune system. wikipedia.orgqdcxjkg.com It has a high affinity for adenosine (low Km value), making it efficient at deaminating adenosine even at low concentrations. qdcxjkg.com

ADA2: This isoform is predominantly found in plasma and is secreted mainly by monocytes and macrophages. wikipedia.orgnih.gov Compared to ADA1, ADA2 has a lower affinity for adenosine (higher Km value). qdcxjkg.com Elevated levels of ADA2 are associated with diseases involving the immune system. wikipedia.org

While both enzymes catalyze the same reaction, their different locations and affinities suggest distinct physiological roles. abo.fi

| Isoform | Primary Location | Affinity for Adenosine (Km) | Key Characteristics |

|---|---|---|---|

| ADA1 | Intracellular (most cells) | High (5.2x10-5 M) qdcxjkg.com | Ubiquitous; crucial for immune function wikipedia.orgqdcxjkg.com |

| ADA2 | Extracellular (plasma) | Low (200x10-5 M) qdcxjkg.com | Secreted by monocytes/macrophages; elevated in certain diseases wikipedia.orgnih.gov |

Adenosine kinase (ADK) is a key enzyme that regulates adenosine levels by phosphorylating it to adenosine monophosphate (AMP). nih.govwikipedia.org This reaction is a critical step in the salvage pathway for purines. ADK has a very high affinity for adenosine, making it the primary enzyme responsible for clearing adenosine under baseline physiological conditions. mdpi.comfrontiersin.org By converting adenosine to AMP, ADK maintains low intracellular adenosine concentrations, which in turn facilitates the forward reaction of SAH hydrolase, preventing the accumulation of the methylation inhibitor SAH. nih.govwikipedia.org

ADK exists in two isoforms, a short cytoplasmic form (ADK-S) and a long nuclear form (ADK-L), which have distinct roles in regulating cytoplasmic and nuclear adenosine pools, respectively. nih.govfrontiersin.org

Adenosine Transport Mechanisms

As a hydrophilic molecule, adenosine cannot freely diffuse across cell membranes. Its transport is mediated by specific protein families known as nucleoside transporters. nih.gov These transporters are crucial for regulating the concentration of adenosine available to cell surface receptors and for its cellular uptake for metabolism. nih.gov There are two major families of adenosine transporters:

Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, mediate the bidirectional, sodium-independent transport of adenosine down its concentration gradient. wikipedia.orgnih.govfrontiersin.org There are four known human ENTs (ENT1, ENT2, ENT3, and ENT4). wikipedia.org ENT1 and ENT2 are the best-characterized and have broad selectivity for purine (B94841) and pyrimidine nucleosides. wikipedia.org

Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, CNTs are sodium-dependent co-transporters that move adenosine into cells against its concentration gradient. nih.govfrontiersin.orgelifesciences.org This active transport is crucial for accumulating nucleosides within cells. frontiersin.org The three subtypes in humans are CNT1, CNT2, and CNT3. frontiersin.org CNT2 and CNT3 have a high affinity for adenosine. frontiersin.org

The differential expression of these transporters in various tissues allows for cell-specific and tissue-specific fine-tuning of adenosine levels. frontiersin.org

| Transporter Family | Gene Family | Transport Mechanism | Energy Dependence | Key Subtypes |

|---|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | SLC29 | Bidirectional, facilitated diffusion | Sodium-independent wikipedia.orgfrontiersin.org | ENT1, ENT2, ENT3, ENT4 wikipedia.org |

| Concentrative Nucleoside Transporters (CNTs) | SLC28 | Unidirectional, active transport | Sodium-dependent frontiersin.orgelifesciences.org | CNT1, CNT2, CNT3 frontiersin.org |

Equilibrative Nucleoside Transporters (ENTs: hENT1, hENT2, hENT3, hENT4)

Equilibrative nucleoside transporters (ENTs), encoded by the SLC29 gene family, facilitate the bidirectional transport of nucleosides, including adenosine, across cell membranes down their concentration gradient. In humans, this family comprises four members: hENT1, hENT2, hENT3, and hENT4. nih.gov These transporters are integral membrane proteins that play a crucial role in nucleoside salvage pathways and in modulating the concentration of adenosine available to cell surface receptors. ahajournals.org

hENT1 and hENT2 are the best-characterized members of this family. They are broadly expressed in various tissues and exhibit a wide substrate selectivity for both purine and pyrimidine nucleosides. ahajournals.org However, hENT2 also efficiently transports nucleobases. ahajournals.org Functionally, hENT1 is a major player in regulating adenosine levels in several organs and cell types, including the brain, heart, and vascular endothelium. yorku.ca In the central nervous system, the distribution of hENT1 often correlates with the abundance of adenosine A1 receptors, suggesting a key role in controlling the neuromodulatory effects of adenosine. nih.gov While both hENT1 and hENT2 are involved in adenosine transport, hENT1 generally displays a higher affinity for adenosine compared to hENT2. nih.gov

hENT3 is distinct from hENT1 and hENT2 in its subcellular localization and pH sensitivity. It primarily functions in intracellular membranes, including lysosomes and mitochondria. ahajournals.orgnih.gov A key characteristic of hENT3 is its optimal activity under acidic conditions, with a peak at a pH of 5.5. nih.gov This pH dependence is consistent with its localization in acidic intracellular compartments. nih.gov Mutations in the gene encoding hENT3 have been linked to a range of genetic disorders, highlighting its physiological importance. nih.govub.edu

hENT4 , also known as the plasma membrane monoamine transporter (PMAT), is unique in its substrate selectivity, showing a preference for adenosine. ahajournals.org Similar to hENT3, hENT4 activity is pH-dependent, with optimal adenosine transport occurring at an acidic pH of around 6.0. nih.gov At neutral pH, its adenosine transport activity is significantly lower. This transporter is found in various tissues, including the heart, where it may contribute to the regulation of extracellular adenosine concentrations, particularly under acidotic conditions such as ischemia. nih.gov

Table 1: Characteristics of Human Equilibrative Nucleoside Transporters (hENTs)

| Transporter | Gene | Primary Substrates | Key Characteristics |

|---|---|---|---|

| hENT1 | SLC29A1 | Purine and pyrimidine nucleosides | High affinity for adenosine; widely expressed. ahajournals.orgnih.gov |

| hENT2 | SLC29A2 | Purine and pyrimidine nucleosides, nucleobases | Broader substrate selectivity than hENT1. ahajournals.org |

| hENT3 | SLC29A3 | Purine and pyrimidine nucleosides, nucleobases | Intracellular localization (lysosomes, mitochondria); optimal at acidic pH (5.5). ahajournals.orgnih.gov |

| hENT4 | SLC29A4 | Adenosine, organic cations | pH-dependent adenosine transport, optimal at pH ~6.0. ahajournals.org |

Concentrative Nucleoside Transporters (CNTs: hCNT1, hCNT2, hCNT3)

Concentrative nucleoside transporters (CNTs), encoded by the SLC28 gene family, mediate the unidirectional influx of nucleosides into cells against their concentration gradient by utilizing the sodium ion gradient as an energy source. frontiersin.orgnih.gov This family consists of three members in humans: hCNT1, hCNT2, and hCNT3. frontiersin.org

hCNT1 is characterized by its preference for pyrimidine nucleosides. ahajournals.orgfrontiersin.org While some studies have suggested it can transport adenosine, its capacity for adenosine transport is generally considered low, and its primary role in adenosine regulation is debated. ahajournals.orgnih.gov In fact, some research indicates that adenosine acts as a high-affinity blocker of hCNT1 rather than a transported substrate. nih.gov

hCNT2 exhibits a preference for purine nucleosides, including adenosine, and also transports uridine. ahajournals.orgfrontiersin.org It has a high affinity for adenosine and is considered a significant contributor to the uptake and clearance of extracellular adenosine. frontiersin.org The activity of hCNT2 can be modulated by purinergic signaling, suggesting a feedback mechanism in the regulation of adenosine levels. frontiersin.org

hCNT3 has a broad substrate selectivity, transporting both purine and pyrimidine nucleosides. ahajournals.orgfrontiersin.org A distinguishing feature of hCNT3 is its coupling to the transport of two sodium ions for every nucleoside molecule, which provides a strong driving force for nucleoside accumulation. ahajournals.orgnih.gov Furthermore, in the absence of sodium, hCNT3 can utilize a proton gradient to drive transport. nih.gov Due to its high affinity for adenosine and its potent concentrative capacity, hCNT3 is considered a key player in the removal of adenosine from the extracellular space. frontiersin.orgnih.gov

Table 2: Characteristics of Human Concentrative Nucleoside Transporters (hCNTs)

| Transporter | Gene | Primary Substrates | Key Characteristics |

|---|---|---|---|

| hCNT1 | SLC28A1 | Pyrimidine nucleosides | Low capacity for adenosine transport; adenosine may act as a blocker. ahajournals.orgnih.gov |

| hCNT2 | SLC28A2 | Purine nucleosides, uridine | High affinity for adenosine. ahajournals.orgfrontiersin.org |

| hCNT3 | SLC28A3 | Purine and pyrimidine nucleosides | Broad substrate selectivity; Na+ or H+ coupled transport. ahajournals.orgnih.gov |

Regulation of Transporter Activity (e.g., by pH, NO)

The activity of both ENT and CNT transporters is subject to regulation by various physiological factors, including pH and nitric oxide (NO), allowing for dynamic control of adenosine concentrations in response to changing cellular conditions.

pH: As previously mentioned, the activity of certain nucleoside transporters is significantly influenced by pH. hENT3 and hENT4 are prime examples, exhibiting optimal adenosine transport activity at acidic pH levels of 5.5 and ~6.0, respectively. nih.gov This pH sensitivity is directly linked to their primary sites of function, with hENT3 being active in acidic intracellular organelles and hENT4's activity being enhanced in acidotic conditions that can occur during events like ischemia. nih.govnih.gov hCNT3 also demonstrates pH-dependent activity, capable of utilizing a proton gradient to drive nucleoside transport in the absence of sodium ions. nih.gov Studies have shown that perfusing hCNT3-producing oocytes with nucleosides in a sodium-free medium at pH 5.5 induces inward currents, demonstrating its H+-coupled transport capability. researchgate.net

Nitric Oxide (NO): Nitric oxide is a signaling molecule that can modulate the activity of nucleoside transporters. In human B lymphocytes, NO has been shown to play a role in maintaining the basal transport activities of both concentrative (N1 and N5 systems) and equilibrative (es system) transporters. nih.govoup.com Furthermore, in human umbilical vein endothelial cells (HUVECs) from pregnancies with gestational diabetes, increased NO levels have been linked to a down-regulation of hENT1 expression. oup.com This effect is mediated at the transcriptional level, where NO reduces the activity of the SLC29A1 gene promoter, leading to decreased hENT1 protein levels and consequently reduced adenosine transport. oup.com This regulatory mechanism highlights a complex interplay between NO signaling and adenosine homeostasis in vascular endothelial cells.

Role of Adenosine Signaling in Cellular Physiology and Pathophysiology Preclinical and Mechanistic Insights

Modulation of Cell Proliferation and Differentiation

Adenosine (B11128) signaling is a key regulator of cell growth and differentiation in various cell types. Its influence is particularly evident in the context of cancer, vascular physiology, and bone metabolism.

In the tumor microenvironment, adenosine concentrations are often elevated due to hypoxia and increased metabolic activity. This accumulation of adenosine plays a significant role in cancer progression by modulating the proliferation of neoplastic cells and promoting immune evasion. frontiersin.orgtandfonline.comnih.gov

Research has shown that adenosine can directly influence the growth of cancer cells, although its effects can be context-dependent, sometimes promoting and at other times inhibiting proliferation depending on the cancer type and the specific adenosine receptor subtypes expressed. tandfonline.comnih.gov For instance, studies have indicated that signaling through A2A and A2B receptors can enhance the proliferation of melanoma and breast cancer cells. nih.gov The activation of the adenosine A2A receptor (A2AR) signaling pathway, in particular, has been linked to immunosuppression and the promotion of tumor development. frontiersin.org

The hypoxic conditions within solid tumors facilitate the accumulation of extracellular adenosine, which then binds to A2A receptors on the surface of immune cells, leading to the inhibition of T-cell activation and expansion. frontiersin.org This immunosuppressive effect shields cancer cells from the body's natural anti-tumor response. tandfonline.com Furthermore, some tumor cells themselves express adenosine receptors, and adenosine may directly support tumor progression by enhancing proliferation and survival. frontiersin.org

Table 1: Effects of Adenosine Signaling on Neoplastic Cells

| Adenosine Receptor | Effect on Neoplastic Cells | Mechanism of Action |

|---|---|---|

| A2A | Enhances proliferation (e.g., melanoma, breast cancer) nih.gov | Inhibits anti-tumor immune responses by suppressing T-cell activation. frontiersin.orgtandfonline.com |

| A2B | Can promote proliferation. | Contributes to an immunosuppressive tumor microenvironment. researchgate.net |

| A3 | Can restrain cell proliferation. tandfonline.com | May exert pro-apoptotic activity. tandfonline.com |

Adenosine signaling, particularly through the A2B receptor, has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). nih.govnih.gov This anti-proliferative effect is significant in the context of vascular diseases where abnormal VSMC growth contributes to conditions like neointimal hyperplasia. ahajournals.org

Studies have demonstrated that both exogenous and endogenous adenosine can inhibit human aortic SMC proliferation and collagen synthesis through the activation of A2B receptors. nih.gov The mechanism involves the A2B receptor/cyclic AMP/protein kinase A axis, which leads to a reduction in cyclin D1 expression. ahajournals.org Interestingly, the expression of the A2B receptor itself is regulated during the cell cycle of VSMCs, with increased expression observed as cells are induced to proliferate. nih.gov

Table 2: Adenosine's Impact on Vascular Smooth Muscle Cell Proliferation

| Adenosine Receptor | Effect on VSMC Proliferation | Key Findings |

|---|---|---|

| A2B | Inhibition nih.govnih.govahajournals.org | Mediates the inhibitory effects of both exogenous and endogenous adenosine on human aortic SMC proliferation. nih.gov Activation of the A2B receptor restrains cellular proliferation. nih.gov |

Adenosine signaling plays a multifaceted role in bone metabolism by influencing the differentiation and function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov The specific effects of adenosine are dependent on the receptor subtype that is activated.

Activation of the A2A and A2B adenosine receptors generally promotes osteoblast differentiation and function. nih.govnih.govfrontiersin.org The A2B receptor, in particular, appears to be a key player in stimulating human osteoblast formation and is upregulated during the early stages of osteoblastic differentiation. nih.govfrontiersin.org Studies have shown that CD73-generated adenosine positively regulates osteoblast differentiation through A2B receptor signaling. frontiersin.org The A2A receptor has also been implicated in promoting the proliferation and differentiation of mouse bone marrow-derived mesenchymal stem cells into osteoblasts. frontiersin.org

Conversely, adenosine signaling has a more complex role in osteoclast differentiation. Activation of the A1 receptor is critical for osteoclast differentiation. nih.govnih.gov In contrast, activation of the A2A receptor inhibits osteoclastogenesis and osteoclast function. nih.govnih.gov A2A receptor stimulation has been shown to diminish the number of differentiated osteoclasts and reduce bone resorption. nih.gov The A2B receptor activation has also been shown to reduce osteoclast numbers. nih.gov

Table 3: Adenosine's Role in Bone Cell Differentiation and Function

| Cell Type | Adenosine Receptor | Effect | Key Findings |

|---|---|---|---|

| Osteoblast | A2A | Promotes differentiation frontiersin.orgnih.gov | Upregulated in later stages of osteoblastic differentiation and stimulates alkaline phosphatase activity. frontiersin.org |

| A2B | Promotes differentiation nih.govnih.govfrontiersin.org | Functionally dominant in human osteoprogenitor cells and its activation induces the expression of osteoblast-related genes. frontiersin.org | |

| A1 | Inhibits differentiation researchgate.net | Activation inhibits osteoblast differentiation via the cAMP/PKA pathway. researchgate.net | |

| Osteoclast | A1 | Promotes differentiation nih.govnih.gov | A1 receptor occupancy promotes the fusion of human monocytes to form giant cells, a key step in osteoclast formation. nih.gov |

| A2A | Inhibits differentiation and function nih.govnih.gov | Inhibits macrophage colony-stimulating factor-1–receptor activator of NF-κB ligand–stimulated osteoclast differentiation. nih.gov | |

| A2B | Reduces numbers nih.gov | Contributes to the inhibition of osteoclast differentiation. researchgate.net |

Immunomodulatory and Anti-inflammatory Mechanisms

Adenosine is a potent endogenous regulator of inflammation and immune responses. nih.gov It generally exerts an anti-inflammatory effect by modulating the function of various immune cells and interfering with the signaling of pro-inflammatory mediators.

Adenosine, primarily through the activation of A2A receptors, suppresses the activity of a broad range of immune cells.

T cells: Adenosine can blunt the effects of T cell receptor (TCR) activation, thereby inhibiting T cell proliferation and cytokine production. nih.gov The A2A receptor is induced upon T cell activation, making these cells particularly sensitive to adenosine-mediated immunosuppression. nih.govaacrjournals.org This inhibition of T cell function is a key mechanism by which tumors evade immune surveillance. tandfonline.com

Neutrophils: Adenosine is a potent modulator of neutrophil function, regulating the production of reactive oxygen species and phagocytosis. nih.gov Activation of A2A and A2B receptors generally inhibits neutrophil activation, while A1 receptor stimulation can promote neutrophil chemotaxis. mdpi.com

Macrophages: Adenosine signaling can influence macrophage phenotype, shifting it from a pro-inflammatory to an anti-inflammatory state. nih.gov Activation of A2A and A2B receptors on macrophages can inhibit the production of pro-inflammatory cytokines like TNF-α. jci.org

Dendritic Cells (DCs): Adenosine can skew the differentiation of dendritic cells towards a tolerogenic phenotype. nih.govashpublications.org Adenosine-differentiated DCs have impaired ability to stimulate T cells and express high levels of immunosuppressive and pro-angiogenic factors. nih.govashpublications.orgresearchgate.net This effect is primarily mediated by the A2B receptor. nih.govashpublications.org

Table 4: Adenosine's Regulation of Immune Cell Function

| Immune Cell | Primary Adenosine Receptor Involved | Effect of Adenosine Signaling |

|---|---|---|

| T cells | A2A tandfonline.comnih.gov | Inhibition of activation, proliferation, and cytokine production. nih.govashpublications.org |

| Neutrophils | A2A, A2B, A1 mdpi.com | Inhibition of activation (A2A, A2B), promotion of chemotaxis (A1). mdpi.com |

| Macrophages | A2A, A2B jci.org | Inhibition of pro-inflammatory cytokine production, promotion of an anti-inflammatory phenotype. nih.govjci.org |

| Dendritic Cells | A2B nih.govashpublications.org | Skewing of differentiation towards a tolerogenic, immunosuppressive, and pro-angiogenic phenotype. nih.govashpublications.orgresearchgate.net |

Adenosine's anti-inflammatory effects are also mediated by its ability to regulate the production and release of various pro-inflammatory cytokines and chemokines.

Adenosine has been shown to inhibit the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), by activated human monocytes and endothelial cells. oup.comphysiology.orgoup.com This inhibition is primarily mediated through the A2A and A2B receptors. jci.org In macrophages, activation of either A2A or A2B receptors can inhibit the release of TNF-α. jci.org

In addition to suppressing pro-inflammatory mediators, adenosine can also stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10). jci.org The activation of the A2B receptor on macrophages, for example, stimulates IL-10 production. jci.org This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones underscores the critical role of adenosine in maintaining immune homeostasis.

Table 5: Adenosine's Interaction with Pro-inflammatory Mediators

| Pro-inflammatory Mediator | Effect of Adenosine Signaling | Primary Adenosine Receptor(s) Involved |

|---|---|---|

| TNF-α | Inhibition of production jci.orgoup.comoup.com | A2A, A2B jci.org |

| IL-6 | Inhibition of production by activated monocytes and endothelial cells oup.comphysiology.orgoup.com | A2 oup.com |

| IL-8 | Inhibition of production by activated monocytes and endothelial cells oup.comphysiology.orgoup.com | A2 oup.com |

| IL-10 (anti-inflammatory) | Stimulation of production jci.org | A2B jci.org |

Neurotransmission and Central Nervous System Function

Adenosine is a critical neuromodulator in the central nervous system (CNS), influencing neuronal excitability, synaptic transmission, and the activity of glial cells. ashpublications.org Its effects are mediated through four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. nih.govnih.gov The balance between the activation of the highly expressed inhibitory A₁ receptors and the facilitatory A₂ₐ receptors allows for fine-tuning of neurotransmission. ashpublications.orgcosmeticsandtoiletries.com

Adenosine primarily exerts an inhibitory control over synaptic transmission in the CNS. mdpi.com This is largely achieved through the activation of presynaptic A₁ receptors, which reduces the release of various neurotransmitters, including the excitatory neurotransmitter glutamate. nih.govnih.govoup.com This presynaptic inhibition is a key mechanism by which adenosine modulates neuronal excitability and prevents excessive neuronal firing. mdpi.com

Preclinical studies in rat visual cortex slices have demonstrated that adenosine application leads to a decrease in the frequency of miniature excitatory postsynaptic potentials (mEPSPs), corroborating a presynaptic mechanism of action. researchgate.net In addition to its presynaptic effects, adenosine can also induce postsynaptic effects, such as hyperpolarization and a decrease in input resistance in pyramidal neurons, which are mediated by postsynaptic A₁ receptors. researchgate.net Interestingly, adenosine's role is not purely inhibitory; it can also have excitatory effects at low concentrations by increasing the release of glutamate. researchgate.net This suggests that adenosine acts as a bi-directional modulator of synaptic transmission, capable of either dampening or enhancing synaptic strength depending on its concentration and the specific neuronal circuit. researchgate.net The presence of an endogenous adenosine "tone" that tonically inhibits synaptic transmission highlights its continuous role in regulating neural networks. researchgate.net

Table 1: Effects of Adenosine on Synaptic Activity

| Experimental Model | Adenosine Concentration | Observed Effect | Receptor Implicated | Reference |

|---|---|---|---|---|

| Rat Visual Cortex Slices | 20 μM | Decreased frequency of mEPSPs | A₁ | researchgate.net |

| Rat Visual Cortex Slices | 20 μM | Hyperpolarization and decreased input resistance of pyramidal neurons | A₁ | researchgate.net |

| Hippocampal Slices | 0.1 μM | Enhanced amplitude of EPSP; increased glutamate release | Not specified | researchgate.net |

| Hippocampal Pyramidal Neurons | N/A (intracellular loading) | Inhibition of excitatory synaptic responses | A₁ | mdpi.com |

Adenosine is a key endogenous neuroprotective agent, particularly under conditions of metabolic stress such as ischemia and hypoxia, where its extracellular levels rise dramatically. oup.comyoutube.comnih.gov The neuroprotective effects are primarily mediated by the activation of A₁ receptors on neurons. youtube.com This activation leads to a reduction in the release of excitatory amino acids like glutamate, thereby preventing excitotoxicity, a major cause of neuronal damage in ischemic conditions. oup.comyoutube.com Furthermore, A₁ receptor activation helps to reduce neuronal energy demand by hyperpolarizing neurons and decreasing their firing rate.

While A₁ receptor activation is largely neuroprotective, the role of other adenosine receptors is more complex. cosmeticsandtoiletries.com Activation of A₂ₐ and A₃ receptors has been linked to deleterious effects in some contexts. youtube.com Notably, selective A₂ₐ receptor antagonists have been shown to significantly reduce cell death following brain ischemia in animal models, suggesting that blocking these receptors can be a therapeutic strategy. oup.comyoutube.com

Adenosine is also a crucial player in neuroinflammation, the inflammatory response within the CNS. nih.gov Pathological insults can lead to an overproduction of extracellular adenosine, which then modulates the activity of resident immune cells like microglia and astrocytes. nih.gov In contrast to its generally immunosuppressive role in peripheral tissues, elevated adenosine in the CNS can trigger or enhance inflammatory responses from glial cells, leading to the production of pro-inflammatory proteins such as cytokines and chemokines. nih.gov For instance, direct administration of adenosine or its analogs can lead to a rapid upregulation of inflammation-related genes in the brain, an effect mediated mainly by astrocytic A₁ receptors. nih.gov

Adenosine signaling is deeply intertwined with major neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways. ashpublications.org As mentioned, adenosine powerfully modulates glutamatergic transmission, primarily through presynaptic A₁ receptors that inhibit glutamate release. nih.govnih.gov This inhibitory action on the brain's primary excitatory system is a fundamental aspect of adenosine's role in maintaining neuronal homeostasis. cosmeticsandtoiletries.com

The interaction between adenosine and dopamine (B1211576) systems is particularly significant in brain regions like the basal ganglia, which are crucial for motor control. nih.gov There is a well-documented antagonistic interaction between adenosine A₂ₐ receptors and dopamine D₂ receptors, which are often co-localized in the same neurons. nih.govnih.gov Activation of A₂ₐ receptors can inhibit the function of D₂ receptors, thereby reducing dopaminergic signaling. nih.gov This interaction forms the basis for the therapeutic potential of A₂ₐ receptor antagonists in conditions like Parkinson's disease, where dopaminergic signaling is compromised. nih.gov

Furthermore, adenosine A₁ receptors and dopamine D₁ receptors are also co-localized and exhibit opposing interactions. physiology.orgnih.gov Activation of A₁ receptors can inhibit dopamine release in a concentration-dependent manner. physiology.org These complex interactions allow adenosine to act as a fine-tuner of both glutamatergic and dopaminergic neurotransmission, influencing a wide range of physiological processes from motor control to cognition. ashpublications.org

Table 2: Adenosine Receptor Interactions with Glutamatergic and Dopaminergic Systems

| Adenosine Receptor | Interacting Neurotransmitter System | Primary Effect of Adenosine Receptor Activation | Key Mechanism | Reference |

|---|---|---|---|---|

| A₁ | Glutamatergic | Inhibition of Glutamate Release | Presynaptic inhibition | nih.gov |

| A₂ₐ | Dopaminergic | Inhibition of D₂ Receptor Function | Receptor-receptor interaction (heterodimerization) | nih.govnih.gov |

| A₁ | Dopaminergic | Inhibition of Dopamine Release | Presynaptic inhibition | physiology.org |

Cardiovascular and Pulmonary System Homeostasis

Adenosine signaling plays a vital role in maintaining the homeostasis of the cardiovascular and pulmonary systems. It regulates vascular tone, endothelial barrier function, and alveolar fluid balance, with its effects being highly dependent on the specific receptor subtype activated and the physiological context.

In the lungs, adenosine is a key regulator of alveolar fluid clearance (AFC), a critical process for keeping the airspaces free of fluid. All four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃) are present in the alveolar epithelium. The concentration of adenosine in the alveolar lining fluid determines its net effect on fluid balance.

Preclinical studies in rodents have shown that physiologic concentrations of adenosine (≥10⁻⁶M) reduce AFC. This effect is mediated by the A₁ receptor and involves the efflux of chloride ions (Cl⁻) into the alveolar space through the cystic fibrosis transmembrane conductance regulator (CFTR), which in turn draws fluid into the alveoli. Conversely, low concentrations of adenosine (≤10⁻⁸M) increase AFC. This stimulatory effect is mediated by A₂ₐ and/or A₃ receptors. This dual regulatory mechanism allows adenosine to precisely control alveolar fluid content, balancing active sodium absorption with chloride secretion. These findings suggest that targeting adenosine receptors could be a potential therapeutic strategy for managing pulmonary edema.

The influence of adenosine on endothelial barrier function and vascular permeability is complex and appears to be context-dependent, with studies showing both barrier-protective and barrier-disruptive effects.

Acute exposure to adenosine can enhance endothelial barrier integrity. In human pulmonary artery endothelial cells, adenosine induces a rapid, dose-dependent barrier enhancement, an effect mediated by the A₂ₐ receptor. Similarly, in the presence of inflammatory mediators like thrombin, adenosine exerts a barrier-protective function, inhibiting the thrombin-induced increase in permeability. nih.gov This protective effect is also mediated through the A₂ₐ receptor and involves the inhibition of RhoA activation. Furthermore, adenosine has been shown to lower the basal permeability of human umbilical vein endothelial cells and prevent permeability increases induced by oxidant injury.

In contrast, sustained or high-dose exposure to adenosine can be detrimental to the endothelial barrier. Prolonged exposure to adenosine can decrease endothelial cell barrier function, leading to increased permeability and lung edema. This barrier dysfunction is not mediated by adenosine receptors but rather by the intracellular uptake of adenosine through equilibrative nucleoside transporters (ENTs). This leads to mitochondrial oxidative stress and the activation of signaling pathways involving p38, JNK, and RhoA, ultimately causing endothelial injury. Additionally, in some vascular beds, adenosine can increase vascular permeability, an effect that may be mediated indirectly through the activation of A₃ receptors on mast cells, causing them to release vasoactive substances.

Effects on Cardiac Fibroblast Function and Signaling

Adenosine signaling plays a complex and significant role in modulating the function of cardiac fibroblasts, the primary cell type responsible for the synthesis of extracellular matrix proteins in the heart. nih.gov Dysregulation of cardiac fibroblast activity is a key factor in the development of myocardial fibrosis, which can impair cardiac function. nih.gov Adenosine exerts its effects through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), with the A2A and A2B receptors being particularly implicated in fibroblast activity. nih.govphysiology.org

Preclinical studies have demonstrated that adenosine can inhibit cardiac fibroblast proliferation and the synthesis of collagen, a major component of the fibrous tissue. nih.govphysiology.orgnih.govnih.gov This suggests a protective role for endogenous adenosine against cardiac fibrosis. nih.gov The A2B receptor, which is abundantly expressed in cardiac fibroblasts, is largely responsible for mediating these anti-fibrotic effects. nih.govfrontiersin.org Activation of A2B receptors has been shown to inhibit collagen and total protein synthesis stimulated by fetal calf serum in rat cardiac fibroblasts. nih.govnih.govfrontiersin.org This inhibitory action is linked to the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). physiology.orgfrontiersin.org

Conversely, there is also evidence suggesting a pro-fibrotic role for adenosine signaling, particularly through the A2A receptor. In murine models of cardiac hypertrophy, signaling of energy deficiency via A2A receptors was found to be crucial in the formation of myocardial fibrosis. bmj.com Mice lacking the A2A receptor exhibited significantly less fibrosis and improved cardiac function after transverse aortic constriction. bmj.com Furthermore, pharmacological inhibition of the A2A receptor partially rescued the fibrotic phenotype. bmj.com In vitro studies on isolated cardiac fibroblasts showed that A2A receptor stimulation led to an increase in collagen production. bmj.com

The signaling pathways involved are intricate. A2A and A2B receptors are known to couple to Gs proteins, leading to cAMP accumulation, which can, in turn, activate various downstream effectors. nih.govfrontiersin.org For instance, A2B receptor stimulation can inhibit endothelin-1-induced fibroblast proliferation and α-smooth muscle actin (α-SMA) expression through a cAMP/Epac/PI3K/Akt signaling pathway. frontiersin.org The contradictory findings regarding the pro- and anti-fibrotic roles of adenosine receptor subtypes highlight the complexity of adenosine signaling in the cardiac interstitium and may depend on the specific pathological context and the duration of receptor stimulation. nih.gov

| Receptor Target | Modulation | Key Findings | Model System | Reference |

|---|---|---|---|---|

| A2B Receptor | Activation | Inhibited FCS-induced collagen and total protein synthesis. | Rat Cardiac Fibroblasts | nih.gov |

| A2B Receptor | Silencing | Increased cell proliferation and basal collagen synthesis. | Rat Cardiac Fibroblasts | nih.govfrontiersin.org |

| A2A Receptor | Stimulation | Increased collagen production. | Isolated Cardiac Fibroblasts | bmj.com |

| A2A Receptor | Knockout/Inhibition | Reduced myocardial fibrosis and improved cardiac function. | Murine Models of Cardiac Hypertrophy | bmj.com |

| A2B Receptor | Activation | Inhibited ET-1-induced proliferation and α-SMA expression. | Rat Cardiac Fibroblasts | frontiersin.org |

Metabolic Sensing and Energy Homeostasis

Adenosine is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govbritannica.com Consequently, the levels of adenosine and its phosphorylated derivatives (AMP, ADP, and ATP) are direct indicators of the cell's energy status. Adenosine plays a crucial role in maintaining energy homeostasis by acting as a metabolic sensor. nih.gov

A key mediator of this process is the AMP-activated protein kinase (AMPK), a highly conserved cellular energy sensor. nih.govnih.govwikipedia.org AMPK is activated by increases in the cellular AMP/ATP and ADP/ATP ratios, which occur during conditions of energy stress like hypoxia, ischemia, or low glucose. nih.govcellsignal.com Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic, ATP-consuming processes (like protein, lipid, and cholesterol synthesis). nih.govwikipedia.orgcellsignal.com

Extracellular adenosine can also contribute to the regulation of AMPK. biologists.com Studies in rat intestinal epithelial cells have shown that extracellular adenosine is transported into the cell and phosphorylated to AMP, leading to the activation of AMPK and its downstream targets. biologists.com This indicates that nucleoside transporters may be important players in the regulation of cellular energy metabolism. biologists.com

Beyond the cellular level, adenosine signaling influences whole-body energy homeostasis. It is involved in regulating processes such as lipolysis, insulin secretion, and glucagon release. nih.gov Adenosine also acts within the brain to modulate food intake and body temperature, further highlighting its central role in coordinating metabolic responses to changes in energy availability. nih.gov

| Component | Function | Mechanism of Action | Reference |

|---|---|---|---|

| Adenosine/AMP/ADP/ATP | Indicators of cellular energy status | Ratios of these molecules reflect energy balance. | nih.govnih.gov |

| AMP-activated protein kinase (AMPK) | Cellular energy sensor | Activated by rising AMP/ATP and ADP/ATP ratios. | nih.govwikipedia.org |

| Activated AMPK | Restores energy homeostasis | Stimulates ATP-producing pathways (e.g., fatty acid oxidation) and inhibits ATP-consuming pathways (e.g., lipogenesis). | wikipedia.orgcellsignal.com |

| Extracellular Adenosine | Contributes to AMPK activation | Transported into the cell and converted to AMP, subsequently activating AMPK. | biologists.com |

Role in Embryonic Development

Adenosine signaling is fundamentally important for normal embryonic development and for protecting the embryo against intrauterine stress. nih.govnih.govahajournals.org As a signaling molecule, adenosine levels increase significantly during conditions of tissue hypoxia and energy depletion, which can occur in the intrauterine environment. nih.gov

Preclinical studies in mice have revealed that adenosine, acting through the A1 adenosine receptor (A1AR), plays a critical protective role. nih.govnih.govahajournals.org While embryos lacking A1ARs develop normally under standard conditions, they exhibit marked growth retardation and reduced survival when exposed to hypoxia. ahajournals.org This protective effect is mediated, at least in part, through A1ARs expressed in the embryonic heart. nih.govahajournals.org

Disruption of adenosine signaling during embryogenesis can have long-lasting adverse consequences. nih.govnih.gov For example, in utero exposure to caffeine (B1668208), a non-selective adenosine receptor antagonist, has been shown to lead to abnormal cardiac function and morphology in adult mice. nih.govnih.gov This highlights the sensitivity of the developing embryo to alterations in adenosine signaling.

The mechanisms by which adenosine influences development are multifaceted. Purinergic signaling is present from the early stages of embryogenesis and is involved in cell proliferation, differentiation, and the formation of many organs. usp.brfrontiersin.org In mouse embryonic stem cells, the balance of extracellular adenosine levels, regulated by enzymes like alkaline phosphatase, is crucial for maintaining pluripotency versus initiating differentiation. usp.brresearchgate.net Inhibition of A1 and A3 receptors in mouse embryos at the morula stage was found to impair proliferation and trigger inappropriate differentiation, respectively. usp.brfrontiersin.orgresearchgate.net

| Condition | Model | Key Findings | Mediator | Reference |

|---|---|---|---|---|

| Hypoxic Stress | Mouse Embryos | Adenosine protects against growth retardation and improves survival. | A1 Adenosine Receptor (A1AR) | nih.govahajournals.org |

| A1AR Knockout | Mouse Embryos | Increased susceptibility to hypoxia-induced growth retardation. | Cardiac A1ARs | nih.govahajournals.org |

| Caffeine Exposure (in utero) | Mice | Resulted in abnormal cardiac function and morphology in adult offspring. | Adenosine Receptor Antagonism | nih.govnih.gov |

| A1 and A3 Receptor Inhibition | Mouse Morula Stage Embryos | Impaired proliferation and triggered inappropriate differentiation. | A1 and A3 Receptors | usp.brfrontiersin.org |

Contribution to Pain Modulation in Preclinical Models

Adenosine and its receptors are deeply involved in the modulation of pain, and enhancing adenosine signaling has shown therapeutic promise in a variety of preclinical pain models. nih.govnih.gov The antinociceptive effects of adenosine are primarily mediated through the activation of its G protein-coupled receptors, particularly the A1 and A3 subtypes, at peripheral, spinal, and supraspinal sites. mdpi.com

The A1 adenosine receptor (A1AR) has been extensively studied for its role in pain relief. frontiersin.org Activation of A1ARs has demonstrated potent analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain. nih.govmdpi.com Mechanistically, A1AR activation can inhibit the release of excitatory neurotransmitters in the spinal cord's dorsal horn and reduce neuronal hyperexcitability, a key feature of neuropathic pain. nih.govnih.gov Studies have shown that intrathecal administration of adenosine can reduce allodynia and hyperalgesia in models of nerve injury. nih.gov

The A2A receptor has a more complex role in pain modulation. While its activation can be antinociceptive in inflammatory pain states, A2A receptor blockade has shown analgesic effects in neuropathic pain models. mdpi.com For instance, A2A agonists can reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to their anti-inflammatory and analgesic effects. mdpi.com

More recently, the A3 adenosine receptor (A3AR) has emerged as a promising target for neuropathic pain. frontiersin.orgmdpi.com A3AR agonists have shown efficacy in reducing mechanical allodynia in several rat models of neuropathic pain, including chronic constriction injury and chemotherapy-induced neuropathy. mdpi.com

| Receptor | Effect of Activation/Agonism | Pain Models | Reference |

|---|---|---|---|

| A1 Receptor | Analgesic/Antinociceptive | Neuropathic, Inflammatory, Acute, Visceral Pain | nih.govmdpi.comfrontiersin.org |

| A2A Receptor | Antinociceptive (in inflammatory pain) Pro-nociceptive (in neuropathic pain - blockade is analgesic) | Inflammatory Pain, Neuropathic Pain | mdpi.com |

| A2B Receptor | Antinociceptive (in neuropathic pain) Pro-nociceptive (in acute pain - blockade is analgesic) | Neuropathic Pain, Acute Pain | mdpi.com |

| A3 Receptor | Analgesic/Antinociceptive | Neuropathic Pain | frontiersin.orgmdpi.com |

Analytical Methodologies for Adenosine and Metabolites in Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC remains a robust and widely used method for the separation and quantification of adenosine (B11128) and its related nucleotides. The technique's versatility allows for various chromatographic modes to be employed, tailored to the specific analytical challenge.

Reversed-Phase HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a predominant method for adenosine analysis. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govnih.gov Adenosine and its metabolites are polar molecules, and their retention on the column can be modulated by adjusting the composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. zju.edu.cnsielc.com

To improve peak shape and resolution, acids such as phosphoric acid are often added to the mobile phase to suppress the ionization of the analytes. zju.edu.cn Detection is commonly achieved using an ultraviolet (UV) detector, as purine (B94841) rings exhibit strong absorbance at specific wavelengths. nih.gov The maximum absorbance for adenosine is typically observed around 254-260 nm, providing a sensitive and reliable means of quantification. nih.govnih.gov Methods have been developed with short run times, allowing for rapid analysis of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) in biological samples like bronchial epithelial cells. nih.gov The linearity of these methods is often established over a wide concentration range, with limits of quantification suitable for detecting picomolar amounts of adenosine per sample. nih.gov

| Analyte(s) | Column | Mobile Phase Composition | Detection Wavelength | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Adenosine | C18 | Water with 7% v/v Acetonitrile | 260 nm | 0.25 µmol/L |

| ATP, ADP, AMP | C18 (3 x 150 mm, 2.7 µm) | 50 mM Potassium Hydrogen Phosphate (B84403) (pH 6.80) | 254 nm | 0.2 µM |

| Adenosine | Waters Symmetry C18 | Gradient of 0.4% Phosphoric Acid and Methanol | 257 nm | 0.048 µg/mL |

Ion-Pair Chromatography Applications

For the simultaneous analysis of highly polar and charged molecules like adenosine and its phosphorylated metabolites (AMP, ADP, ATP), ion-pair reversed-phase chromatography is a powerful technique. researchgate.netnih.govnih.gov This method adds an ion-pairing reagent, such as tetrabutylammonium (B224687) or dimethylhexylamine, to the mobile phase. researchgate.netnih.gov

The ion-pairing reagent is a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte (e.g., the negatively charged phosphate groups of ATP). This neutral complex can then be retained and separated on a standard reversed-phase column. technologynetworks.com This approach effectively overcomes the challenge of poor retention of highly hydrophilic nucleotides on nonpolar stationary phases. technologynetworks.com Ion-pair chromatography has been successfully applied to determine the levels of adenine (B156593) nucleotides in various biological samples, including red blood cells and tissue extracts, providing a comprehensive profile of cellular energy status. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying endogenous molecules due to its superior sensitivity and specificity. nih.gov This is particularly true for adenosine and its metabolites, which are often present at low concentrations in complex biological matrices. mdpi.comnih.gov The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. mdpi.com

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is a highly accurate method for quantification that corrects for sample loss during preparation and variations in instrument response. youtube.com The technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C-labeled adenosine) to the sample as an internal standard. mdpi.comsemanticscholar.org

This "spike" is chemically identical to the endogenous analyte and co-elutes during chromatography, but it is distinguishable by the mass spectrometer due to its different mass. youtube.com By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard, a precise and accurate concentration can be determined, regardless of extraction efficiency or matrix effects. youtube.com This approach has been instrumental in accurately measuring adenosine levels in blood, tissues, and cells. mdpi.comnih.govnih.gov

| Analyte(s) | Chromatography | Internal Standard | Matrix | Key Finding |

|---|---|---|---|---|

| Adenosine, Inosine (B1671953), Hypoxanthine (B114508), Xanthine (B1682287) | LC-MS | ¹³C-labeled Adenosine | Human Blood | Provides a rapid, sensitive, and reproducible quantification of total adenosine and its catabolites. mdpi.com |

| 26 Adenosine nucleotides and NAD metabolites | HILIC-HPLC-MS/MS | ¹³C-labeled Nicotinamide | Plasma, Liver, Adipose Tissue, Cells | Enables quantification of a broad range of hydrophilic adenine nucleotides and related metabolites. frontiersin.org |

| ATP, GTP, ITP (and MP forms) | LC-MS/MS | Isotopic Internal Standards | Human Cells (RBCs, PBMCs) | Accurately measures mono- and triphosphate forms of key purine nucleotides in different cell types. nih.gov |

Fluorescence Detection Methods

While UV and mass spectrometry are the most common detection methods, fluorescence-based techniques offer an alternative with potentially very high sensitivity. Adenosine itself is not naturally fluorescent. Therefore, fluorescence detection typically requires a pre-column or post-column derivatization step to attach a fluorescent tag to the molecule. noaa.gov For instance, derivatization with dansyl chloride can improve the sensitivity and selectivity of adenosine quantification in tumor samples by LC-MS/MS. noaa.gov

Other advanced methods integrate aptamers (oligonucleotides that bind to a specific target) with fluorescent reporters. rsc.org In one strategy, the binding of adenosine to its aptamer induces a conformational change that alters the fluorescence signal, for example, by affecting a G-quadruplex/thioflavin T complex. nih.gov While often used in standalone assays, these principles can be coupled with separation techniques for enhanced specificity.

Sample Preparation and Stabilization Techniques for Purine Analysis

Proper sample preparation is arguably the most critical step in the analysis of adenosine and its metabolites. The concentrations of these purines, particularly the energy-rich ATP, can change within seconds due to enzymatic activity if not handled correctly. nih.gov The primary goals are to immediately halt enzymatic activity and efficiently extract the analytes from the complex biological matrix. frontiersin.orgnih.gov

Commonly, this is achieved by immediate protein precipitation using agents like ice-cold acetonitrile or perchloric acid. frontiersin.orgnih.gov For liquid samples such as plasma or cell culture supernatants, adding cold acetonitrile and vortexing is a typical first step. frontiersin.org For tissue samples, rapid homogenization in a cold extraction solution is required to inactivate enzymes like ATPases. nih.govfrontiersin.org Snap-freezing samples in liquid nitrogen is a standard practice to preserve the in vivo metabolic state before extraction. frontiersin.org

Other Chromatographic and Electrophoretic Techniques

Beyond conventional high-performance liquid chromatography (HPLC) and mass spectrometry (MS), a variety of other chromatographic and electrophoretic techniques have been successfully employed for the analytical determination of adenosine and its metabolites. These methods offer alternative selectivities, enhanced sensitivities for specific applications, and can often provide simpler and more rapid analyses. Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and particularly capillary electrophoresis (CE) and its variants, have proven to be valuable tools in both qualitative and quantitative research.

Capillary Electrophoresis (CE)